2,3-Dihydroxypropyl 2-methylbutanoate
Description
Properties
CAS No. |
823192-47-8 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-methylbutanoate |
InChI |
InChI=1S/C8H16O4/c1-3-6(2)8(11)12-5-7(10)4-9/h6-7,9-10H,3-5H2,1-2H3 |
InChI Key |
SSSZNDQONFCIQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC(CO)O |
Origin of Product |
United States |
Contextual Framework of Ester Chemistry
Esters are a fundamental class of organic compounds characterized by the presence of a carbonyl group adjacent to an ether linkage. They are synthesized through a process known as esterification, which typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The general reaction for the formation of an ester is:
R-COOH + R'-OH ⇌ R-COO-R' + H₂O
In the case of 2,3-dihydroxypropyl 2-methylbutanoate, the carboxylic acid is 2-methylbutanoic acid, and the alcohol is glycerol (B35011). Since glycerol has three hydroxyl groups, the esterification can occur at one, two, or all three positions, leading to mono-, di-, or triglycerides, respectively. 2,3-Dihydroxypropyl 2-methylbutanoate is a monoglyceride (or more specifically, a monoacylglycerol).
Several methods can be employed for the synthesis of monoglycerides (B3428702) like 2,3-dihydroxypropyl 2-methylbutanoate. jst.go.jp These industrial processes are designed to control the extent of esterification to favor the production of the monoester over di- and triesters. rsc.org
| Synthetic Method | Description |
| Direct Esterification | Reaction of glycerol with 2-methylbutanoic acid, typically at high temperatures (100–230°C) with an acid or base catalyst. Water is removed to drive the equilibrium towards the product. nih.gov |
| Glycerolysis | Transesterification of a triglyceride with glycerol at high temperatures (200–250°C) under alkaline catalysis. This process yields a mixture of mono-, di-, and triglycerides. nih.gov |
| Transesterification with Methyl Esters | Reaction of a fatty acid methyl ester (in this case, methyl 2-methylbutanoate) with glycerol. This method can be performed at lower temperatures than glycerolysis of triglycerides. cnif.cn |
| Enzymatic Synthesis | The use of lipases as catalysts allows for milder reaction conditions and can offer high selectivity for specific hydroxyl groups on the glycerol backbone, potentially leading to stereospecific synthesis. jst.go.jpgoogle.com |
The resulting 2,3-dihydroxypropyl 2-methylbutanoate possesses a chiral center at the second carbon of the 2-methylbutanoate moiety, meaning it can exist as (R) and (S) enantiomers. The stereochemistry of the starting 2-methylbutanoic acid will determine the stereochemistry of the final product.
Significance in Natural Product Chemistry and Biochemistry
While 2,3-dihydroxypropyl 2-methylbutanoate itself is not a widely reported natural product, its constituent parts, glycerol (B35011) and 2-methylbutanoic acid, are significant in the biological world. Glycerol is a central component of all lipids known as glycerides and is fundamental to the structure of cell membranes in the form of phospholipids.
2-Methylbutanoic acid is a short-chain branched fatty acid. wikipedia.org This acid and its simpler esters are known to occur in a variety of plants and fruits, contributing to their characteristic aromas. wikipedia.org For example, the (S)-enantiomer is found in fruits like apples and apricots, while the (R)-enantiomer has been identified in cocoa beans. wikipedia.org The distinct odors of the enantiomers highlight the stereospecificity of olfactory receptors, with the (S)-form having a sweet, fruity scent and the (R)-form possessing a cheesy, sweaty odor. wikipedia.org
The biosynthesis of 2-methylbutanoic acid in organisms typically proceeds from the catabolism of the branched-chain amino acid L-isoleucine. nih.govfrontiersin.org
In a biochemical context, monoglycerides (B3428702) are important intermediates in the metabolism of fats. They are formed during the digestion of triglycerides by the action of lipase (B570770) enzymes in the gastrointestinal tract. Once absorbed by the intestinal cells, they are typically re-esterified to form triglycerides for transport in the bloodstream. Monoacylglycerols also play roles in cellular signaling pathways.
Branched-chain fatty acids, as a class, are known to be incorporated into the cell membranes of some bacteria, where they influence membrane fluidity. frontiersin.orgnih.gov They are generally less prone to oxidation than unsaturated fatty acids. taylorandfrancis.com
Overview of Research Trajectories for 2,3 Dihydroxypropyl 2 Methylbutanoate
Systematic IUPAC Naming Conventions
The systematic name for a chemical compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its molecular structure. For 2,3-Dihydroxypropyl 2-methylbutanoate, the IUPAC name is derived by identifying the parent alcohol and the acyl group.
The parent alcohol is propane-1,2,3-triol, commonly known as glycerol (B35011). The acyl group is derived from 2-methylbutanoic acid. In the ester, the 2-methylbutanoic acid is attached to one of the hydroxyl groups of glycerol. The locants "2,3-Dihydroxypropyl" indicate that the ester linkage is at the C1 position of the glycerol moiety, leaving the hydroxyl groups at the C2 and C3 positions. Therefore, the systematic IUPAC name is 2,3-dihydroxypropyl 2-methylbutanoate .
| Component Moiety | Parent Molecule | IUPAC Name of Moiety |
| Acyl Group | 2-Methylbutanoic Acid | 2-Methylbutanoate |
| Alcohol Group | Propane-1,2,3-triol (Glycerol) | 2,3-Dihydroxypropyl |
Enantiomerism and Diastereomerism
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. 2,3-Dihydroxypropyl 2-methylbutanoate exhibits stereoisomerism due to the presence of multiple chiral centers.
The 2,3-dihydroxypropyl group is derived from glycerol. In the context of 2,3-Dihydroxypropyl 2-methylbutanoate, the central carbon atom (C2) of the glycerol backbone is a chiral center. This is because it is bonded to four different groups: a hydrogen atom, a hydroxyl group (-OH), a hydroxymethyl group (-CH₂OH), and a -CH₂O-ester group. The presence of this chiral center means that the 2,3-dihydroxypropyl moiety can exist in two different spatial arrangements.
The 2-methylbutanoate portion of the molecule also contains a chiral center. wikipedia.orgvedantu.com The carbon atom at the second position of the butanoate chain is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a carbonyl group (-C=O) that is part of the ester linkage. wikipedia.org This chiral center gives rise to two possible enantiomeric forms of the 2-methylbutanoate moiety: (R)-2-methylbutanoate and (S)-2-methylbutanoate. wikipedia.org
With two chiral centers, a maximum of 2ⁿ stereoisomers are possible, where n is the number of chiral centers. utexas.edulibretexts.org For 2,3-Dihydroxypropyl 2-methylbutanoate, with two chiral centers, there are 2² = 4 possible stereoisomers. These stereoisomers consist of two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. libretexts.org
| Stereoisomer | Configuration at C2 of Glycerol | Configuration at C2 of 2-Methylbutanoate | Relationship |
| 1 | R | R | Enantiomer of (S,S) |
| 2 | S | S | Enantiomer of (R,R) |
| 3 | R | S | Enantiomer of (S,R) |
| 4 | S | R | Enantiomer of (R,S) |
Diastereomeric pairs include (R,R) and (R,S); (R,R) and (S,R); (S,S) and (R,S); and (S,S) and (S,R).
The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. vanderbilt.edulibretexts.orgwikipedia.org This system prioritizes the groups attached to the chiral center based on the atomic number of the atoms directly bonded to it.
Assignment for the Chiral Center in the 2,3-Dihydroxypropyl Moiety (C2):
Identify the four groups attached to the chiral center: -H, -OH, -CH₂OH, and -CH₂O(CO)CH(CH₃)CH₂CH₃.
Assign priorities based on atomic number:
Priority 1: -OH (Oxygen has a higher atomic number than Carbon).
Priority 2: -CH₂O(CO)CH(CH₃)CH₂CH₃ (The carbon is bonded to an oxygen).
Priority 3: -CH₂OH (The carbon is bonded to an oxygen). To differentiate from priority 2, we look at the next atoms. In the ester group, the oxygen is bonded to a carbonyl carbon, giving it higher priority.
Priority 4: -H (Hydrogen has the lowest atomic number).
Orient the molecule: The group with the lowest priority (H) is pointed away from the viewer.
Determine the configuration: If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is designated as (R). If it is counterclockwise, it is designated as (S).
Assignment for the Chiral Center in the 2-Methylbutanoate Moiety (C2'):
Identify the four groups attached to the chiral center: -H, -CH₃, -CH₂CH₃, and -C(=O)O-.
Assign priorities based on atomic number:
Priority 1: -C(=O)O- (The carbon is double-bonded to one oxygen and single-bonded to another).
Priority 2: -CH₂CH₃ (The carbon is bonded to another carbon).
Priority 3: -CH₃ (The carbon is bonded to three hydrogens).
Priority 4: -H (Hydrogen has the lowest atomic number).
Orient the molecule: The group with the lowest priority (H) is pointed away from the viewer.
Determine the configuration: Trace the path from priority 1 to 2 to 3. A clockwise direction indicates an (R) configuration, while a counterclockwise direction indicates an (S) configuration.
Conformation and Molecular Geometry Considerations
The geometry around the sp³ hybridized carbon atoms in both the glycerol and 2-methylbutanoate moieties is approximately tetrahedral, with bond angles around 109.5°. wikipedia.orgyoutube.com The ester group has a trigonal planar geometry around the carbonyl carbon.
Identification in Biological Samples and Extracts
Detailed searches for 2,3-Dihydroxypropyl 2-methylbutanoate in specific natural contexts have yielded the following observations.
While comprehensive phytochemical studies have been conducted on numerous medicinal and aromatic plants, the presence of 2,3-Dihydroxypropyl 2-methylbutanoate has not been explicitly confirmed in plants such as Rehmannia glutinosa or Morus alba (White Mulberry). The chemical profiles of these plants are rich in other classes of compounds.
Rehmannia glutinosa : This plant is a cornerstone of traditional Chinese medicine, and its roots have been extensively analyzed. phcog.comphcog.com Over 100 compounds have been isolated from this species, primarily iridoid glycosides (like catalpol (B1668604) and aucubin), phenethyl alcohol glycosides (like acteoside), triterpenoids, and polysaccharides. phcog.comscispace.comnih.govpreprints.org However, 2,3-Dihydroxypropyl 2-methylbutanoate is not listed among the identified constituents in these comprehensive reviews. phcog.comphcog.comresearchgate.net
Morus alba : The extracts from various parts of the White Mulberry tree, including the root, leaves, and fruit, are known to contain a high concentration of phenolic compounds, flavonoids (such as rutin (B1680289) and quercetin), alkaloids, and anthocyanins. nih.govbiomedpharmajournal.orgsciarena.comwright.edumdpi.com Despite detailed analyses, 2,3-Dihydroxypropyl 2-methylbutanoate has not been reported as a natural constituent. nih.govthegoodscentscompany.comsincereskincare.comspecialchem.comresearchgate.net
Fungi, particularly from the Aspergillus genus, are prolific producers of a diverse range of secondary metabolites, including polyketides, alkaloids, and pyranones. nih.govfrontiersin.orgnih.gov These metabolites are of significant interest due to their bioactive properties. oup.com For instance, Aspergillus flavipes has been shown to produce various butyrolactones and other bioactive compounds. nih.gov However, a review of the literature on fungal metabolites, including those from various Aspergillus species, does not indicate the isolation or identification of 2,3-Dihydroxypropyl 2-methylbutanoate. nih.govoup.commsstate.edu
The aroma and flavor profiles of fermented beverages like wine are determined by a complex mixture of volatile compounds, including a variety of esters, higher alcohols, and fatty acids. tandfonline.comnih.gov These compounds are primarily secondary metabolites produced by yeast during fermentation. nih.govmdpi.com While numerous esters, such as ethyl acetate (B1210297), isoamyl acetate, and various ethyl esters of fatty acids, are well-documented contributors to the "fruity" and "flowery" notes in wine, 2,3-Dihydroxypropyl 2-methylbutanoate is not typically identified as a significant volatile or non-volatile component in these products. nih.govwineenthusiast.com
Biological Systems and Matrices Yielding Analogues or Related Compounds
Although 2,3-Dihydroxypropyl 2-methylbutanoate is not widely reported, its structural analogues are found in a variety of natural systems. These related compounds include other esters of 2-methylbutanoic acid and other dihydroxy-fatty acid derivatives.
Interactive Data Table: Occurrence of Analogues and Related Compounds
| Compound Name | Class | Natural Source(s) |
|---|---|---|
| 2,3-dihydroxy-3-methylbutanoic acid | Hydroxy fatty acid | Identified as a human metabolite. |
| Ethyl 2-methylbutanoate | Ester | Contributes to the aroma of red wines. |
| Methyl 2-methylbutanoate | Ester | Found in apples, apple juice, apricots, and cheese. |
| 2-methylbutyl 3-methylbutanoate | Ester | Used as a fragrance ingredient. |
| 2-oleoylglycerol | Monoacylglycerol | Pharmacologically active monoacylglycerol. |
| 2-arachidonoylglycerol (B1664049) | Monoacylglycerol | Endocannabinoid, pharmacologically active. |
Hydroxy Fatty Acids : Compounds like 2,3-dihydroxy-3-methylbutanoic acid are classified as hydroxy fatty acids and have been identified in metabolomic studies. hmdb.canih.gov
Simple Esters in Fermented Beverages : Various simple esters of branched-chain fatty acids are key aroma components in wine. For example, ethyl 2-methylbutanoate is a fermentation-derived ester that contributes to the aromatic profile of certain red wines. nih.gov
Esters in Fruits and Foods : Methyl 2-methylbutanoate is a volatile compound found in a range of fruits and food products, including apples, apricots, and various types of cheese, where it contributes to the characteristic fruity aroma.
Pharmacologically Active Monoacylglycerols : The monoacylglycerol structure is central to biologically active lipids. For instance, 2-oleoylglycerol and 2-arachidonoylglycerol are well-known pharmacologically active monoacylglycerols in biological systems. wikipedia.org
Ecological Context and Phytochemical Significance
The phytochemical significance of 2,3-Dihydroxypropyl 2-methylbutanoate itself is difficult to ascertain due to the lack of data on its natural occurrence. However, by examining its structural class—a monoacylglycerol of a short, branched-chain fatty acid—we can infer potential roles based on related molecules.
Monoacylglycerols (or monoglycerides) are esters of glycerol and a single fatty acid. They are naturally present in very low concentrations in some seed oils like olive and rapeseed oil and are formed as intermediates during the enzymatic breakdown of triglycerides. wikipedia.orghealthline.com In plants, monoacylglycerols are structural components of cutin, the protective polymer that makes up the plant cuticle. gerli.com
The properties of monoacylglycerols, such as their ability to act as emulsifiers, are crucial in biological systems. wikipedia.orgcreative-proteomics.com Some monoacylglycerols have demonstrated specific bioactive properties. For example, certain phenolic monoacylglycerols isolated from plants are part of traditional medicines, and some marine mollusks use sesquiterpenoic acid monoglycerides (B3428702) as part of a chemical defense mechanism. gerli.com Given that many secondary metabolites in plants and fungi serve roles in defense against herbivores or pathogens, or as signaling molecules, it is plausible that if 2,3-Dihydroxypropyl 2-methylbutanoate were to be discovered in a specific ecological niche, it might serve a similar specialized function.
Synthesis Methodologies for 2,3 Dihydroxypropyl 2 Methylbutanoate
Chemical Synthesis Pathways
Chemical synthesis provides several routes to 2,3-dihydroxypropyl 2-methylbutanoate, primarily through the esterification of glycerol (B35011) with 2-methylbutanoic acid or its derivatives. The choice of pathway often depends on the desired yield, purity, and isomeric distribution of the final product.
Direct esterification is a straightforward approach for synthesizing 2,3-dihydroxypropyl 2-methylbutanoate. This method involves the reaction of glycerol with 2-methylbutanoic acid, typically in the presence of an acid catalyst to accelerate the reaction. researchgate.netfrontiersin.org Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid, and various solid acid catalysts like zirconia-silica composites. frontiersin.orgresearchgate.net
The reaction temperature is a critical parameter, with studies on similar esterifications of glycerol with fatty acids often employing temperatures in the range of 120°C to 180°C. researchgate.netnih.gov The molar ratio of the reactants also plays a significant role in product distribution. An excess of glycerol is often used to favor the formation of monoacylglycerols and minimize the production of di- and triacylglycerols. frontiersin.org However, direct esterification typically results in a mixture of 1- and 2-monoacylglycerols, requiring subsequent purification steps to isolate the desired 2,3-dihydroxypropyl 2-methylbutanoate (a 1-monoacylglycerol).
Table 1: General Conditions for Direct Esterification of Glycerol
| Parameter | Typical Range/Value | Source(s) |
| Reactants | Glycerol, 2-Methylbutanoic Acid | researchgate.net |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid, ZrO2-SiO2 | frontiersin.orgresearchgate.net |
| Temperature | 120°C - 180°C | researchgate.netnih.gov |
| Molar Ratio | Excess glycerol to fatty acid | frontiersin.org |
| Product Mix | 1- and 2-monoacylglycerols, diacylglycerols, triacylglycerols | researchgate.net |
To achieve higher yields and better selectivity for 1-monoacylglycerols like 2,3-dihydroxypropyl 2-methylbutanoate, multi-step synthetic routes are often employed. researchgate.net A common strategy involves the use of a protected form of glycerol, such as 1,2-O-isopropylidene glycerol (solketal). researchgate.netresearchgate.net
This multi-step process can be outlined as follows:
Protection: The 1- and 2-hydroxyl groups of glycerol are protected by reacting it with acetone (B3395972) in the presence of an acid catalyst to form solketal (B138546). This leaves the primary hydroxyl group at the 3-position available for esterification.
Esterification: The protected glycerol is then esterified with 2-methylbutanoyl chloride or 2-methylbutanoic acid (using a coupling agent) to form the corresponding ester at the 3-position.
Deprotection: The isopropylidene protecting group is removed under acidic conditions to yield the final product, 2,3-dihydroxypropyl 2-methylbutanoate. researchgate.net
This method offers the advantage of regioselectivity, leading to the preferential formation of the 1-monoacylglycerol isomer.
The synthesis of specific stereoisomers of 2,3-dihydroxypropyl 2-methylbutanoate requires stereoselective strategies. Since the target molecule contains a chiral center at the 2-position of the glycerol backbone, starting from a chiral precursor is a common approach.
For instance, (R)- or (S)-solketal can be used as the starting material. Esterification of the primary hydroxyl group, followed by deprotection, would yield the corresponding (R)- or (S)-2,3-dihydroxypropyl 2-methylbutanoate. The stereochemical configuration of the final product is dictated by the chirality of the initial protected glycerol. nih.gov Chiral phase high-performance liquid chromatography (HPLC) can be utilized to separate and analyze the enantiomers of the resulting monoacylglycerols. nih.gov
The primary precursors for the chemical synthesis of 2,3-dihydroxypropyl 2-methylbutanoate are glycerol and 2-methylbutanoic acid or its activated derivatives.
Glycerol: A readily available and inexpensive triol, often obtained as a byproduct of biodiesel production. nih.gov For regioselective synthesis, protected glycerols like solketal are crucial. researchgate.net
2-Methylbutanoic Acid: A branched-chain carboxylic acid. For esterification, it can be used directly or converted to a more reactive form, such as an acyl chloride (2-methylbutanoyl chloride) or an anhydride (B1165640), to facilitate the reaction, especially in multi-step syntheses.
Enzymatic Synthesis and Biocatalysis
Enzymatic methods offer a green and highly selective alternative to chemical synthesis for the production of monoacylglycerols. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification reactions under mild conditions. researchgate.net
Lipases, particularly those that are 1,3-regiospecific, are well-suited for the synthesis of 1-monoacylglycerols. nih.gov While specific studies on the lipase-catalyzed synthesis of 2,3-dihydroxypropyl 2-methylbutanoate are not extensively documented, the principles of enzymatic esterification of glycerol with other carboxylic acids are well-established and can be applied here.
The reaction involves the esterification of glycerol with 2-methylbutanoic acid in the presence of a lipase (B570770). Immobilized lipases, such as Candida antarctica lipase B (CALB), are often preferred as they can be easily recovered and reused. researchgate.net The reaction is typically carried out in a solvent-free system or in an organic solvent to shift the equilibrium towards ester synthesis. researchgate.net
Key parameters influencing the enzymatic synthesis include:
Enzyme Source: Different lipases exhibit varying activities and selectivities.
Water Activity: A low water content is crucial to favor the synthesis reaction over hydrolysis. researchgate.net
Temperature: Enzymatic reactions are generally conducted at milder temperatures (e.g., 40-60°C) compared to chemical methods. nih.gov
Substrate Ratio: The molar ratio of glycerol to 2-methylbutanoic acid can be optimized to maximize the yield of the desired monoester.
Table 2: General Parameters for Lipase-Mediated Esterification
| Parameter | Typical Condition | Source(s) |
| Enzyme | Immobilized Lipase (e.g., Candida antarctica Lipase B) | researchgate.net |
| Reactants | Glycerol, 2-Methylbutanoic Acid | researchgate.net |
| Medium | Solvent-free or organic solvent | researchgate.net |
| Temperature | 40°C - 60°C | nih.gov |
| Water Content | Low/controlled | researchgate.net |
Enzyme Screening and Optimization for Ester Production
The enzymatic synthesis of 2,3-dihydroxypropyl 2-methylbutanoate, a monoacylglycerol, is a promising green alternative to chemical methods. This biocatalytic approach, typically employing lipases, offers high selectivity and operates under mild conditions. The selection of a suitable lipase and the optimization of reaction parameters are critical for achieving high yields and production efficiency.
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most commonly used enzymes for the synthesis of esters due to their ability to catalyze esterification reactions in non-aqueous or micro-aqueous environments. scielo.br The choice of lipase is paramount, as different lipases exhibit varying degrees of selectivity towards different fatty acids. For instance, studies on the comparative fatty acid selectivity of lipases in esterification reactions with glycerol have shown that lipases from Pseudomonas cepacia, Rhizomucor miehei, and Candida antarctica B display distinct preferences for fatty acids of different chain lengths. nih.gov While specific data on 2-methylbutanoic acid is limited, the general trend indicates that lipases have lower activity towards short-chain fatty acids. This is often attributed to the inhibitory effects of these acids on the enzyme. mdpi.com
A screening of commercially available lipases is the first step in developing an efficient process. Lipases such as those from Candida antarctica (e.g., Novozym 435), Candida rugosa, and various Pseudomonas species are frequently employed in ester synthesis. researchgate.net The selection process would involve evaluating the initial reaction rates and final conversion percentages for the esterification of glycerol with 2-methylbutanoic acid under standardized conditions.
Once a suitable lipase is identified, optimization of the reaction conditions is crucial. Key parameters that influence the enzymatic synthesis of monoacylglycerols include:
Molar Ratio of Substrates: The ratio of glycerol to 2-methylbutanoic acid significantly affects the equilibrium of the reaction. An excess of glycerol is often used to shift the equilibrium towards the formation of the monoglyceride and minimize the production of di- and triglycerides. mdpi.com
Temperature: Enzyme activity is highly dependent on temperature. The optimal temperature for lipase-catalyzed esterification is typically between 30°C and 70°C. mdpi.com
Water Activity: Water is a product of the esterification reaction, and its presence can promote the reverse reaction (hydrolysis). Therefore, controlling the water activity in the reaction medium is essential for achieving high ester yields. This can be achieved by performing the reaction in a solvent-free system or by using molecular sieves to remove water as it is formed. researchgate.net
Enzyme Loading: The concentration of the enzyme affects the reaction rate. However, an excessively high enzyme concentration can lead to mass transfer limitations and increased costs. mdpi.com
The following table summarizes typical ranges for these parameters in the enzymatic synthesis of monoacylglycerols, which would serve as a starting point for the optimization of 2,3-dihydroxypropyl 2-methylbutanoate production.
| Parameter | Typical Range | Rationale |
| Glycerol:Fatty Acid Molar Ratio | 1:1 to 10:1 | An excess of glycerol favors monoglyceride formation. |
| Temperature | 30 - 70 °C | Balances enzyme activity and stability. |
| Water Activity (aw) | < 0.5 | Minimizes the reverse hydrolysis reaction. |
| Enzyme Loading | 1 - 10% (w/w of substrates) | Optimizes reaction rate while managing costs. |
Bioreactor Design for Continuous Production
For the industrial-scale production of 2,3-dihydroxypropyl 2-methylbutanoate, a continuous process is often more economically viable than a batch process. Continuous bioreactors offer several advantages, including higher productivity, consistent product quality, and reduced operational costs. Packed bed reactors (PBRs) are a commonly employed configuration for continuous enzymatic esterification. nih.govmdpi.com
In a packed bed bioreactor, the immobilized enzyme is packed into a column, and the substrate mixture (glycerol and 2-methylbutanoic acid) is continuously fed through the column. The product stream is then collected at the outlet. The design and operation of a PBR for this synthesis would involve consideration of the following factors:
Reactor Dimensions: The length-to-diameter ratio of the column affects the residence time distribution of the substrates and can influence the conversion rate.
Flow Rate: The flow rate of the substrate mixture determines the residence time in the reactor. A lower flow rate allows for a longer reaction time and potentially higher conversion, but at the cost of lower productivity. nih.gov
Substrate Concentration: The concentrations of glycerol and 2-methylbutanoic acid in the feed stream will impact the reaction kinetics.
Temperature Control: Maintaining a uniform temperature throughout the packed bed is crucial for optimal enzyme activity and stability. Jacketed columns are often used for this purpose. mdpi.com
Mass Transfer: Efficient mass transfer of substrates to the active sites of the immobilized enzyme is essential. The particle size of the immobilized enzyme support and the flow characteristics within the reactor play a significant role. nih.gov
A schematic of a packed bed bioreactor for the continuous synthesis of 2,3-dihydroxypropyl 2-methylbutanoate is presented below.
| Component | Description |
| Substrate Reservoir | Contains the mixture of glycerol and 2-methylbutanoic acid. |
| Pump | Delivers the substrate mixture to the reactor at a controlled flow rate. |
| Packed Bed Reactor | A column packed with the immobilized lipase. |
| Temperature Control Unit | Maintains the optimal reaction temperature. |
| Product Collection | Collects the product stream containing 2,3-dihydroxypropyl 2-methylbutanoate. |
The productivity of a continuous packed bed reactor can be significantly higher than that of a batch reactor. For example, studies on the continuous production of monoacylglycerols via glycerolysis have reported high productivity and stable operation over extended periods. nih.gov
Immobilized Enzyme Systems for Enhanced Catalysis
The use of immobilized enzymes is a key enabling technology for the continuous and cost-effective synthesis of 2,3-dihydroxypropyl 2-methylbutanoate. Immobilization offers several advantages over the use of free enzymes in solution:
Enhanced Stability: Immobilization can improve the operational stability of enzymes, making them more resistant to changes in temperature, pH, and solvent conditions. nih.gov
Ease of Product Separation: The separation of the product from the enzyme is simplified, leading to a purer product and reduced downstream processing costs.
Suitability for Continuous Processes: Immobilized enzymes are well-suited for use in continuous reactor configurations like packed bed reactors. nih.gov
Various materials can be used as supports for enzyme immobilization, including natural polymers (e.g., alginate, chitosan), synthetic polymers (e.g., nylon, polyacrylates), and inorganic materials (e.g., silica (B1680970), zeolites). The choice of support material and immobilization method can influence the activity and stability of the immobilized enzyme. nih.gov
For the synthesis of 2,3-dihydroxypropyl 2-methylbutanoate, a macroporous support is often preferred as it provides a large surface area for enzyme attachment and minimizes mass transfer limitations. The following table summarizes some common immobilization techniques and their characteristics.
| Immobilization Method | Description | Advantages | Disadvantages |
| Adsorption | The enzyme is physically adsorbed onto the surface of the support material. | Simple and mild conditions. | Weak binding can lead to enzyme leakage. |
| Covalent Bonding | The enzyme is attached to the support via covalent bonds. | Strong binding, minimal leakage. | Can sometimes lead to a loss of enzyme activity. |
| Entrapment | The enzyme is trapped within the porous matrix of a support material. | Protects the enzyme from the bulk environment. | Mass transfer limitations can be significant. |
| Cross-linking | Enzyme molecules are cross-linked to each other to form aggregates. | High enzyme loading. | Can lead to diffusional limitations. |
Biosynthesis and Metabolic Pathways of 2,3 Dihydroxypropyl 2 Methylbutanoate
Origin of the 2-Methylbutanoate Moiety
The branched-chain acid component, 2-methylbutanoate, is primarily derived from the catabolism of the essential amino acid L-isoleucine. acs.org This metabolic breakdown occurs across various organisms, including plants and microorganisms. acs.orgresearchgate.net
The catabolic pathway of L-isoleucine serves as the primary route for the formation of 2-methylbutanoate. researchgate.net This process begins with the deamination of isoleucine, followed by a series of enzymatic reactions that ultimately yield 2-methylbutyryl-CoA, a direct precursor to 2-methylbutanoic acid. researchgate.netyoutube.com The natural form of 2-methylbutanoates found in sources like apples possesses the S-configuration, which is consistent with its origin from L-isoleucine. acs.org
The key steps in the conversion of L-isoleucine to its corresponding acyl-CoA derivative are:
Transamination: L-isoleucine is converted to its corresponding α-keto acid, (S)-2-keto-3-methylvalerate. researchgate.net
Oxidative Decarboxylation: The α-keto acid undergoes oxidative decarboxylation to form (S)-2-methylbutyryl-CoA. researchgate.net
Dehydrogenation: (S)-2-methylbutyryl-CoA is then dehydrogenated to form tiglyl-CoA. researchgate.net
From (S)-2-methylbutyryl-CoA, 2-methylbutanoic acid can be formed, which then becomes available for esterification. In some anaerobic bacteria, the reverse reaction, carboxylation of 2-methylbutyrate (B1264701), can be a pathway for the synthesis of isoleucine. nih.govnih.gov
The conversion of L-isoleucine to 2-methylbutyryl-CoA is catalyzed by a series of specific enzymes. A defect in any of these enzymes can lead to disorders in isoleucine metabolism. nih.govresearchgate.net
| Enzyme | Abbreviation | Function in Isoleucine Catabolism |
| Branched-Chain Aminotransferase | BCAT | Catalyzes the initial transamination of isoleucine to 2-oxo-3-methylvaleric acid. youtube.com |
| Branched-Chain α-Keto Acid Dehydrogenase Complex | BCKDH | Catalyzes the oxidative decarboxylation of the resulting α-keto acid to 2-methylbutyryl-CoA. researchgate.netyoutube.com |
| Short/Branched-Chain Acyl-CoA Dehydrogenase | SBCAD | Catalyzes the dehydrogenation of 2-methylbutyryl-CoA to tiglyl-CoA. researchgate.netresearchgate.netnih.gov |
| 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase | HSD17B10 | Involved in a subsequent dehydrogenation step in the isoleucine degradation pathway. nih.gov |
Formation of the 2,3-Dihydroxypropyl Moiety
The 2,3-dihydroxypropyl group, which forms the backbone of the compound, is derived from glycerol (B35011), a central molecule in lipid metabolism.
Glycerol serves as the direct precursor for the 2,3-dihydroxypropyl moiety. In biological systems, glycerol is typically phosphorylated to glycerol-3-phosphate (G3P) by glycerol kinase. This G3P is a key intermediate that enters the glycerolipid synthesis pathway. nih.gov The acylation of G3P is the initial and committed step for the synthesis of various glycerolipids, including monoglycerides (B3428702). nih.gov In some microbial fermentation processes, glycerol can also be converted into other compounds like 2,3-butanediol, highlighting its role as a versatile metabolic substrate. nih.govresearchgate.net
The primary enzyme responsible for initiating the incorporation of glycerol into lipids is Glycerol-3-Phosphate Acyltransferase (GPAT). This enzyme catalyzes the transfer of an acyl group from an acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA). nih.gov While this is the first step towards the formation of di- and triglycerides, the direct esterification of glycerol itself is also a key mechanism for producing monoglycerides like 2,3-dihydroxypropyl 2-methylbutanoate. This direct esterification is often catalyzed by lipases. nih.govnih.gov
| Enzyme | Abbreviation | Function in Glycerolipid Synthesis |
| Glycerol Kinase | GK | Phosphorylates glycerol to form glycerol-3-phosphate. |
| Glycerol-3-Phosphate Acyltransferase | GPAT | Catalyzes the acylation of glycerol-3-phosphate to produce lysophosphatidic acid, the precursor for many glycerolipids. nih.gov |
Ester Formation Mechanisms in Biological Systems
The final step in the biosynthesis of 2,3-dihydroxypropyl 2-methylbutanoate is the formation of an ester bond between the carboxyl group of 2-methylbutanoic acid and one of the hydroxyl groups of glycerol. This reaction is predominantly catalyzed by lipase (B570770) enzymes. nih.govaocs.orgillinois.edu
Enzymatic esterification is an environmentally favorable approach for synthesizing monoglycerides. researchgate.net Lipases can catalyze the direct esterification of a fatty acid and glycerol. nih.gov This process can be conducted in solvent-free systems to increase efficiency and reduce environmental impact. nih.govnih.govnih.gov The reaction involves the covalent joining of the acid and alcohol moieties, with the concurrent removal of a water molecule.
Various lipases have been utilized for the synthesis of monoglycerides, demonstrating different efficiencies and optimal reaction conditions. For example, Novozym 435, Lipozyme TL IM, and Lipozyme RM IM are commonly used immobilized lipases. nih.gov Studies have optimized conditions such as temperature, substrate molar ratio, and enzyme concentration to maximize the yield of monoglycerides. nih.govnih.gov The reusability of these immobilized enzymes is also a significant advantage for potential industrial applications. illinois.edu
| Lipase System | Substrates | Key Findings |
| Novozym 435 | Crude Glycerol and various oils | Demonstrated the highest monoglyceride yield (18.41%) among three tested lipases under specific solvent-free conditions after 12 hours. nih.gov |
| Lipase G (from Penicillium sp.) | Oleic acid/EPA and Glycerol | Successfully catalyzed esterification in hexane, achieving high incorporation of fatty acids onto glycerol (e.g., 86.3 mol% for oleic acid) at 40°C in 24 hours. researchgate.netresearchgate.net |
| Lipozyme IM-20 | Lauric acid and Glycerol | In a solvent-free system, optimal conditions (55°C, 1:1 molar ratio, 3% enzyme) yielded a product containing 45.5% monolaurin (B1671894) after 6 hours. nih.gov |
| Rhizomucor miehei lipase | Crude Jatropha oil (FFA) and Glycerol | The reaction kinetics followed a Ping-Pong Bi-Bi mechanism with competitive inhibition by acyl acceptors. High conversion (86%) of free fatty acids was reported under solvent-free conditions. researchgate.net |
Acyltransferase and Esterase Activities
Currently, there is no specific information available in the scientific literature regarding the acyltransferase and esterase activities directly involved in the biosynthesis of 2,3-Dihydroxypropyl 2-methylbutanoate. The enzymes responsible for the esterification of glycerol with 2-methylbutanoic acid to form this specific monoacylglyceride have not been characterized.
Biological Transesterification Processes
Detailed research on the biological transesterification processes that could lead to the formation or modification of 2,3-Dihydroxypropyl 2-methylbutanoate is not present in the current body of scientific work. While transesterification is a known biological process for modifying esters, its specific application to this compound has not been documented.
Degradation Pathways in Biological and Environmental Systems
Enzymatic Hydrolysis of Ester Bonds
The specific enzymes responsible for the hydrolysis of the ester bond in 2,3-Dihydroxypropyl 2-methylbutanoate have not been identified or studied. General esterases and lipases are known to catalyze such reactions, which would break the compound down into its constituent parts: glycerol and 2-methylbutanoic acid. However, dedicated studies on this specific substrate are absent from the literature.
Microbial Catabolism and Metabolite Transformation
There is no available research detailing the microbial catabolism of 2,3-Dihydroxypropyl 2-methylbutanoate. Consequently, the metabolic intermediates and final transformation products resulting from its processing by microorganisms remain unknown.
Pathways of Related Dihydroxybenzoate Degradation
While information on 2,3-Dihydroxypropyl 2-methylbutanoate is lacking, extensive research has been conducted on the degradation pathways of a similarly named compound, 2,3-dihydroxybenzoate (2,3-DHB). In bacteria such as Pseudomonas reinekei MT1, 2,3-DHB is catabolized through a meta-cleavage pathway. nih.govnih.gov This process is initiated by an extradiol dioxygenase, which cleaves the aromatic ring. nih.gov
The degradation of 2,3-DHB is encoded by the dhb gene cluster. nih.govnih.gov The process begins with the enzyme DhbA, a 3,4-dioxygenase, which converts 2,3-dihydroxybenzoate into 2-hydroxy-3-carboxymuconate. nih.gov This product is then acted upon by the decarboxylase DhbB, yielding 2-hydroxymuconic semialdehyde. nih.govnih.gov Subsequent enzymatic steps involving dehydrogenation further break down this intermediate into compounds that can enter central metabolic pathways, such as the citrate (B86180) cycle. nih.govnih.gov This entire pathway is highly regulated, with the expression of the dhB gene cluster being significantly induced during growth on 2,3-dihydroxybenzoate. nih.gov
Alternative degradation pathways for 2,3-DHB exist in other organisms. For instance, in fungi like Trichosporum cutaneum, the process starts with a decarboxylase, while in plants such as Tecoma stans, degradation proceeds via intradiol cleavage. nih.gov In the denitrifying bacterium Thauera aromatica AR-1, a distinct, inducible pathway for the anaerobic degradation of 3,5-dihydroxybenzoate (B8624769) has been identified, which is separate from the more common benzoyl-CoA pathway. nih.gov
The table below details the enzymatic steps in the meta-cleavage pathway of 2,3-dihydroxybenzoate in Pseudomonas reinekei MT1.
| Enzyme (Gene) | Substrate | Product | Reaction Type |
| DhbA | 2,3-Dihydroxybenzoate | 2-Hydroxy-3-carboxymuconate | 3,4-Dioxygenation |
| DhbB | 2-Hydroxy-3-carboxymuconate | 2-Hydroxymuconic semialdehyde | Decarboxylation |
| DhbC/D/E/F/G/H | 2-Hydroxymuconic semialdehyde | Citrate Cycle Intermediates | Dehydrogenation & further degradation |
Analytical Chemistry and Structural Elucidation of 2,3 Dihydroxypropyl 2 Methylbutanoate
Chromatographic Separation Techniques
Chromatographic methods are fundamental in isolating 2,3-dihydroxypropyl 2-methylbutanoate from complex matrices and in assessing its purity and enantiomeric composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of monoglycerides (B3428702) like 2,3-dihydroxypropyl 2-methylbutanoate, derivatization is often a necessary step to increase their volatility for GC analysis. nih.goviupac.org A common approach is the conversion of the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ether derivatives. iupac.org This derivatization is typically achieved using reagents such as N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent. iupac.org
Once derivatized, the compound can be separated on a capillary GC column and detected by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is invaluable for structural elucidation. For silylated monoglycerides, characteristic fragmentation patterns allow for the identification of the molecule. nih.gov For instance, the fragmentation of silylated α-monoglycerides is often characterized by the loss of a methylene(trimethylsilyl)oxonium ion (103 amu). nih.gov By analyzing these fragments, the structure of the original molecule can be confirmed. GC-MS can also be used for the regiospecific analysis of mono- and diglycerides, helping to distinguish between isomers. upm.edu.myresearchgate.net
Table 1: Typical GC-MS Parameters for Monoglyceride Analysis
| Parameter | Typical Condition |
|---|---|
| Derivatization Reagent | BSTFA + TMCS in Pyridine |
| GC Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium |
| Oven Temperature Program | Ramped, e.g., 100°C to 300°C |
| Ionization Mode (MS) | Electron Impact (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds, making it well-suited for the analysis of 2,3-dihydroxypropyl 2-methylbutanoate without the need for derivatization. researchgate.net HPLC is particularly useful for assessing the purity of a sample by separating the target compound from any impurities, starting materials, or by-products. mdpi.com
A common HPLC method for ester analysis involves a reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water. mdpi.comchromforum.org Detection is often achieved using a UV detector if the molecule contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a refractive index (RI) detector for compounds lacking a strong UV absorbance. researchgate.netchromforum.org The retention time of the compound under specific chromatographic conditions can be used for its identification, while the peak area allows for its quantification and thus the determination of purity. researchgate.net
Table 2: Illustrative HPLC Conditions for Purity Assessment
| Parameter | Typical Condition |
|---|---|
| HPLC Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detector | UV (if applicable), ELSD, or RI |
| Injection Volume | 10-20 µL |
Chiral Chromatography for Enantiomeric Resolution
2,3-Dihydroxypropyl 2-methylbutanoate possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers). Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral stationary phase (CSP) in a technique known as chiral chromatography. wikipedia.org Chiral resolution is critical as different enantiomers can exhibit distinct biological activities. libretexts.orglibretexts.org
Chiral HPLC is a common method for enantiomeric separation. mdpi.com The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including esters. jsmcentral.org Another approach is the derivatization of the enantiomers with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column. libretexts.orglibretexts.orgmdpi.com Chiral gas chromatography can also be employed for the enantiomeric resolution of volatile derivatives of the compound. icm.edu.pldoaj.org
Solid-Phase Microextraction (SPME) Applications
Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. mdpi.com SPME is often coupled with GC-MS for the analysis of the extracted compounds. acs.org In the context of 2,3-dihydroxypropyl 2-methylbutanoate, SPME can be used to extract the compound from a sample matrix, for example, in food or environmental analysis. mdpi.com
The technique involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the sample or its headspace. mdpi.com The analytes partition between the sample matrix and the fiber coating. mdpi.com After extraction, the fiber is transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. acs.org The choice of fiber coating is crucial and depends on the polarity and volatility of the analyte. sigmaaldrich.com For a moderately polar compound like 2,3-dihydroxypropyl 2-methylbutanoate, a fiber with a mixed-phase coating, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), could be effective. mdpi.com
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of 2,3-dihydroxypropyl 2-methylbutanoate.
¹H NMR Spectroscopy : The ¹H NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift of each signal provides information about the electronic environment of the proton. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons. For 2,3-dihydroxypropyl 2-methylbutanoate, one would expect to see signals corresponding to the methyl and ethyl groups of the 2-methylbutanoate moiety, as well as signals for the protons on the dihydroxypropyl chain.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shift of each carbon signal is indicative of its chemical environment. For 2,3-dihydroxypropyl 2-methylbutanoate, distinct signals would be expected for the carbonyl carbon of the ester, the carbons of the dihydroxypropyl chain, and the carbons of the 2-methylbutanoate group.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for a Related Structure (2-methylpropanoic acid)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxyl Carbon | - | ~180 |
| Alpha-Carbon | ~2.6 | ~35 |
| Methyl Carbons | ~1.2 | ~19 |
Note: These are predicted values for a similar structure and actual values for 2,3-dihydroxypropyl 2-methylbutanoate may vary. docbrown.info
By analyzing the chemical shifts, integration, and coupling patterns in the ¹H and ¹³C NMR spectra, the complete structure of 2,3-dihydroxypropyl 2-methylbutanoate can be confirmed.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of 2,3-Dihydroxypropyl 2-methylbutanoate, providing highly accurate mass measurements that facilitate the unambiguous determination of its elemental composition. The molecular formula of 2,3-Dihydroxypropyl 2-methylbutanoate is C₈H₁₆O₄, which corresponds to a theoretical monoisotopic mass of 176.1049 Da.
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an analyte with precision in the low parts-per-million (ppm) range. This level of accuracy allows chemists to distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the assigned chemical formula.
In practice, the analysis of monoacylglycerols like 2,3-Dihydroxypropyl 2-methylbutanoate via electrospray ionization (ESI) often results in the detection of protonated molecules ([M+H]⁺) or adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). mdpi.com The formation of ammonium adducts is particularly common for acylglycerides when an ammonium salt is added to the mobile phase. mdpi.com The accurate masses of these ions are fundamental for confirming the compound's identity.
| Ion Species | Molecular Formula | Theoretical Accurate Mass (m/z) |
|---|---|---|
| [M+H]⁺ | [C₈H₁₇O₄]⁺ | 177.1121 |
| [M+Na]⁺ | [C₈H₁₆O₄Na]⁺ | 199.0941 |
| [M+NH₄]⁺ | [C₈H₂₀NO₄]⁺ | 194.1387 |
Beyond confirming the elemental composition, tandem mass spectrometry (MS/MS) experiments on HRMS platforms can provide valuable structural information through controlled fragmentation of a selected precursor ion. For 2,3-Dihydroxypropyl 2-methylbutanoate, characteristic fragmentation pathways would include the neutral loss of water (H₂O) from the diol moiety and cleavage of the ester bond, leading to fragments corresponding to the 2-methylbutanoyl group or the dihydroxypropyl backbone.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 2,3-Dihydroxypropyl 2-methylbutanoate is characterized by distinct absorption bands that correspond to the vibrations of its specific chemical bonds, confirming its structure as a monoacylglycerol with hydroxyl and ester moieties. rsc.org
The key functional groups and their expected vibrational frequencies are:
Hydroxyl (-OH) Group: The two hydroxyl groups on the glycerol (B35011) backbone give rise to a strong and characteristically broad absorption band in the region of 3500-3200 cm⁻¹. libretexts.org This broadening is a direct result of intermolecular hydrogen bonding between the -OH groups of adjacent molecules.
Ester Carbonyl (C=O) Group: The ester functional group is identified by a very strong, sharp absorption band corresponding to the C=O stretching vibration. For saturated aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹. masterorganicchemistry.com Its high intensity is due to the large change in dipole moment during the stretching vibration.
Aliphatic C-H Bonds: The stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups of the molecule produce multiple sharp, medium-to-strong bands in the 3000-2850 cm⁻¹ region. libretexts.org
C-O Bonds: The molecule contains two types of C-O single bonds: the C-O stretch of the ester group and the C-O stretches of the primary and secondary alcohols. These vibrations typically result in strong bands within the fingerprint region, generally between 1300 and 1100 cm⁻¹. rsc.org
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Appearance |
|---|---|---|---|
| 3500 - 3200 | O-H Stretch | Alcohol | Strong, Broad |
| 3000 - 2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | Medium to Strong, Sharp |
| 1750 - 1735 | C=O Stretch | Ester | Strong, Sharp |
| 1300 - 1100 | C-O Stretch | Ester, Alcohol | Strong |
The collective presence of these characteristic absorption bands provides compelling evidence for the structure of 2,3-Dihydroxypropyl 2-methylbutanoate.
Quantitative Analysis Methodologies
The accurate quantification of 2,3-Dihydroxypropyl 2-methylbutanoate in various matrices requires robust and sensitive analytical methodologies. The primary techniques employed for the quantitative analysis of monoacylglycerols are gas chromatography (GC) and high-performance liquid chromatography (HPLC). mdpi.comgerli.com
Gas Chromatography (GC): GC is a widely used technique for the analysis of monoacylglycerols. creative-proteomics.com Due to the low volatility and thermal lability of 2,3-Dihydroxypropyl 2-methylbutanoate, direct analysis is challenging. Therefore, a derivatization step is typically required to convert the polar hydroxyl groups into more volatile and thermally stable moieties (see Section 6.4). mdpi.com Following derivatization, the analyte can be separated on a capillary column and detected with high sensitivity using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). rsc.org For quantification, an internal standard—a structurally similar compound not present in the sample—is added at a known concentration prior to sample preparation to correct for variations in extraction efficiency and instrument response.
High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative method that often does not require derivatization. gerli.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for the separation of lipids. gerli.com Because monoacylglycerols lack a strong chromophore, detection can be achieved using universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For higher specificity and sensitivity, HPLC can be coupled to a mass spectrometer (LC-MS), which allows for quantification based on the mass of the analyte or its characteristic fragments.
In both GC and HPLC methods, quantification is achieved by creating a calibration curve from a series of standards of known concentrations. The response of the analyte in the unknown sample is then compared to this curve to determine its concentration.
Sample Preparation and Derivatization Strategies
Effective sample preparation is critical for accurate and reliable quantification of 2,3-Dihydroxypropyl 2-methylbutanoate, as it aims to isolate the analyte from the sample matrix and eliminate interfering components. This is often followed by a derivatization step, particularly for analysis by gas chromatography.
Sample Preparation: The choice of sample preparation technique depends on the complexity of the matrix. For biological or food samples, an initial extraction is necessary.
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components.
Solid-Phase Extraction (SPE): SPE is a more modern and selective technique that uses a solid sorbent to isolate lipids from a sample. nih.gov It allows for the fractionation of different lipid classes, enabling the specific isolation of monoacylglycerols while removing other lipids or contaminants that could interfere with the analysis. nih.gov
Derivatization Strategies: Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For 2,3-Dihydroxypropyl 2-methylbutanoate, the primary goal of derivatization is to enhance its volatility and thermal stability for GC analysis.
Silylation: This is the most common derivatization method for compounds containing active hydrogen atoms, such as the hydroxyl groups in 2,3-Dihydroxypropyl 2-methylbutanoate. Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the -OH groups to replace the acidic protons with nonpolar trimethylsilyl (TMS) groups. This transformation significantly reduces the polarity of the molecule, thereby increasing its volatility and preventing thermal degradation in the hot GC injector and column.
The resulting TMS-ether derivative is readily analyzable by GC-FID or GC-MS, allowing for sharp chromatographic peaks and sensitive detection. The choice of reagent and reaction conditions must be optimized to ensure complete derivatization and avoid the formation of byproducts.
Chemical Reactivity and Derivatization Studies of 2,3 Dihydroxypropyl 2 Methylbutanoate
Reactions at the Ester Linkage (Hydrolysis, Transesterification)
The ester group in 2,3-dihydroxypropyl 2-methylbutanoate is susceptible to nucleophilic acyl substitution reactions.
Hydrolysis: In the presence of water, particularly with acid or base catalysis, the ester bond can be cleaved.
Acid-catalyzed hydrolysis: This reversible reaction would yield 2-methylbutanoic acid and glycerol (B35011) (propane-1,2,3-triol). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that would produce the salt of 2-methylbutanoic acid and glycerol. The process is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon.
Transesterification: This process involves the exchange of the alkoxy group of the ester with another alcohol. masterorganicchemistry.combohrium.com
Under acidic or basic conditions, reacting 2,3-dihydroxypropyl 2-methylbutanoate with an excess of another alcohol (e.g., methanol (B129727) or ethanol) would result in the formation of a new ester (methyl 2-methylbutanoate or ethyl 2-methylbutanoate) and glycerol. masterorganicchemistry.com The reaction is typically driven to completion by using the replacing alcohol as the solvent. masterorganicchemistry.com
Table 7.1: Predicted Products of Ester Linkage Reactions
| Reaction | Reagents | Catalyst | Predicted Products |
| Hydrolysis | Water | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 2-Methylbutanoic acid and Glycerol (acid-catalyzed) or Sodium 2-methylbutanoate and Glycerol (base-catalyzed) |
| Transesterification | Excess Alcohol (e.g., Methanol) | Acid (e.g., H₂SO₄) or Base (e.g., CH₃ONa) | Methyl 2-methylbutanoate and Glycerol |
Reactions Involving Hydroxyl Groups
The two hydroxyl (-OH) groups on the propyl chain behave as typical primary and secondary alcohols, allowing for a range of reactions. libretexts.org
Further Esterification with Other Acids
The hydroxyl groups can be esterified by reacting 2,3-dihydroxypropyl 2-methylbutanoate with other carboxylic acids or their derivatives (such as acid chlorides or anhydrides). This is commonly known as the Fischer esterification when reacting with a carboxylic acid under acidic conditions. masterorganicchemistry.comresearchgate.net
Reaction with one equivalent of a carboxylic acid would likely lead to a mixture of mono-esterified products at the primary and secondary hydroxyl positions.
Using two or more equivalents would lead to the formation of a di-ester.
Etherification and Acetylation Reactions
Etherification: The hydroxyl groups can be converted to ethers. For instance, the Williamson ether synthesis, involving deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide, would yield ether derivatives.
Acetylation: This is a specific type of esterification where the hydroxyl groups are reacted with acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base like pyridine (B92270), to form acetate (B1210297) esters.
Oxidation and Reduction Reactions
Oxidation: The primary and secondary hydroxyl groups are susceptible to oxidation.
The primary hydroxyl group could be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid using stronger agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
The secondary hydroxyl group can be oxidized to a ketone using various oxidizing agents.
Reduction: The ester group can be reduced.
Using a strong reducing agent like lithium aluminum hydride (LiAlH₄), the ester would be reduced to two alcohols: 2-methyl-1-butanol (B89646) and glycerol.
Formation of Cyclic Derivatives (e.g., Epoxides)
The vicinal diol structure (hydroxyl groups on adjacent carbons) allows for the formation of cyclic derivatives.
Epoxides: While epoxides are typically formed from alkenes, they can also be synthesized from halohydrins through an intramolecular Williamson ether synthesis. libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.comyoutube.com To form an epoxide from 2,3-dihydroxypropyl 2-methylbutanoate, one of the hydroxyl groups would first need to be converted into a good leaving group (e.g., a tosylate) and the other would act as an internal nucleophile after deprotonation. A more direct route to an epoxide would involve starting from the corresponding alkene precursor before the diol is formed. libretexts.orgyoutube.com
Role in Biological Systems and Research Applications
Biomarker Potential in Metabolic Profiling Studies
Metabolic profiling, a key component of metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. These metabolites can serve as biomarkers, providing insights into the physiological state of an organism and indicating the presence of disease or exposure to environmental factors. While direct evidence for 2,3-dihydroxypropyl 2-methylbutanoate as a specific biomarker is limited in current scientific literature, the analysis of structurally similar compounds and related metabolic pathways suggests its potential in this area.
Metabolomic studies have successfully identified a wide array of compounds that are indicative of various conditions. For instance, in the context of metabolic disorders such as type 2 diabetes, metabolites like 3-methyl-2-oxovalerate have been identified as strong predictive biomarkers. This compound is structurally related to the 2-methylbutanoate moiety of 2,3-dihydroxypropyl 2-methylbutanoate. The Human Metabolome Database (HMDB) notes that a similar compound, 2-Methylpropyl 3-hydroxy-2-methylidenebutanoate, has been detected in herbs and spices, suggesting it could be a potential biomarker for the consumption of these foods.
The identification of metabolites as biomarkers is a crucial step in understanding disease mechanisms and developing diagnostic tools. The general workflow for biomarker discovery involves the comprehensive analysis of metabolic profiles from different sample groups, followed by the validation of potential small-molecule biomarkers. Although 2,3-dihydroxypropyl 2-methylbutanoate has not been explicitly highlighted as a biomarker in major metabolic profiling studies to date, its structural components are involved in key metabolic pathways, indicating that it could be a candidate for future investigations.
Table 1: Related Compounds with Biomarker Potential
| Compound Name | Potential Biomarker For |
| 3-Methyl-2-oxovalerate | Type 2 Diabetes, Impaired Fasting Glucose |
| 2-Methylpropyl 3-hydroxy-2-methylidenebutanoate | Consumption of certain foods (e.g., herbs and spices) |
Contribution to Flavor and Aroma Profiles in Foods and Beverages
Esters of 2-methylbutanoic acid are well-known for their significant contributions to the flavor and aroma profiles of a wide variety of foods and beverages, particularly fruits. These compounds are often characterized by their fruity, sweet, and sometimes waxy or green aroma notes. While specific sensory data for 2,3-dihydroxypropyl 2-methylbutanoate is not extensively documented, the olfactory characteristics of structurally similar esters provide a strong indication of its likely sensory profile.
For example, methyl 2-methylbutanoate is described as having a sweet, fruity, and apple-like aroma. Similarly, ethyl 2-methylbutanoate contributes fruity and green notes, reminiscent of apple peel and pineapple skin. The compound 2-methylbutyl 2-methylbutyrate (B1264701) is characterized by a sweet, fruity aroma with pineapple and green waxy nuances. These examples highlight a consistent theme of pleasant, fruity scents associated with esters of 2-methylbutanoic acid.
Table 2: Aroma Profiles of Esters Structurally Similar to 2,3-Dihydroxypropyl 2-methylbutanoate
| Compound Name | Aroma Description |
| Methyl 2-methylbutanoate | Sweet, fruity, apple |
| Ethyl 2-methylbutanoate | Fruity, green, apple peel, pineapple skin |
| 2-Methylbutyl 2-methylbutyrate | Sweet, fruity, pineapple, green, waxy |
Specific Sensory Attributes Associated with Stereoisomers
Function as a Biosynthetic Precursor or Intermediate
While the direct role of 2,3-dihydroxypropyl 2-methylbutanoate as a biosynthetic precursor or intermediate is not extensively detailed in scientific literature, information from metabolic pathway databases provides insights into the biological significance of its constituent parts. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database indicates that (R)-2,3-dihydroxy-3-methylbutanoate is an intermediate in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. genome.jp This suggests that the 2,3-dihydroxy-3-methylbutanoate (B1258931) moiety is a recognized metabolite in primary metabolism.
The biosynthesis of esters often involves the enzymatic condensation of an alcohol with a carboxylic acid. In the case of 2,3-dihydroxypropyl 2-methylbutanoate, this would involve glycerol (B35011) and 2-methylbutanoic acid. Glycerol is a central metabolite in lipid and carbohydrate metabolism, while 2-methylbutanoic acid is derived from the catabolism of isoleucine. Therefore, it is plausible that 2,3-dihydroxypropyl 2-methylbutanoate could be formed in biological systems through the action of esterases or lipases.
Furthermore, the biosynthesis of structurally related compounds, such as ethyl 3-hydroxy-2-methylbutanoate, has been studied, highlighting the existence of enzymatic pathways capable of producing similar esters. researchgate.net The formation of 2,3-dihydroxypropyl 2-methylbutanoate could potentially serve as a mechanism for the detoxification or modification of 2-methylbutanoic acid, or it could be an intermediate in the formation or degradation of more complex lipids.
Enzymatic Substrate and Inhibitor Studies
Information specifically detailing 2,3-dihydroxypropyl 2-methylbutanoate as a substrate or inhibitor in enzymatic studies is scarce. However, the structure of the compound, being an ester of glycerol and a branched-chain carboxylic acid, suggests that it could be a substrate for various hydrolytic enzymes, such as lipases and esterases. These enzymes are ubiquitous in biological systems and are responsible for the cleavage of ester bonds.
Lipases, in particular, are known to act on a wide range of esters, and their activity is often influenced by the structure of both the alcohol and the acyl moiety. The presence of two hydroxyl groups on the propyl chain of 2,3-dihydroxypropyl 2-methylbutanoate could affect its binding to the active site of these enzymes. Enzymatic synthesis and hydrolysis of esters are of significant interest in various industrial applications, including the production of flavors and fragrances.
Conversely, it is also possible that 2,3-dihydroxypropyl 2-methylbutanoate or its derivatives could act as inhibitors of certain enzymes. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The structural similarity of 2,3-dihydroxypropyl 2-methylbutanoate to natural substrates of certain enzymes could allow it to bind to the active site and block the binding of the intended substrate. Further research would be necessary to explore the potential of this compound as either a substrate or an inhibitor in specific enzymatic reactions.
Involvement in Allelopathic Interactions in Plant Systems
Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either beneficial or detrimental effects. While there is no direct evidence in the reviewed literature implicating 2,3-dihydroxypropyl 2-methylbutanoate in allelopathic interactions, the study of plant-derived compounds with allelopathic properties is an active area of research.
Plants produce a vast array of secondary metabolites, some of which are released into the environment and can inhibit the growth of neighboring plants. These compounds belong to various chemical classes, including phenolics, terpenoids, and alkaloids. For example, studies on Croton oblongifolius have identified several compounds with significant allelopathic activity. nih.govmdpi.com
Given that 2,3-dihydroxypropyl 2-methylbutanoate is a naturally occurring ester, it is conceivable that it could be produced by certain plant species and play a role in their interactions with other organisms. However, without specific studies to investigate its presence in plant exudates and its effect on the germination and growth of other plant species, its role in allelopathy remains speculative.
Context in Environmental Contamination Research
Currently, there is a lack of specific research focusing on 2,3-dihydroxypropyl 2-methylbutanoate in the context of environmental contamination. Studies in this field typically focus on persistent organic pollutants, heavy metals, pesticides, and other compounds known to have significant toxicological effects. As a biodegradable ester, it is unlikely that 2,3-dihydroxypropyl 2-methylbutanoate would persist in the environment for long periods. It would likely be hydrolyzed into glycerol and 2-methylbutanoic acid, both of which are readily metabolized by microorganisms.
However, the presence of any organic compound in the environment at elevated concentrations can have unforeseen effects. Future research could potentially investigate the environmental fate and transport of this and other similar esters, particularly in areas where they might be released in significant quantities, such as from food processing industries or as byproducts of biofuel production. At present, 2,3-dihydroxypropyl 2-methylbutanoate is not considered a priority environmental contaminant.
Theoretical and Computational Studies on 2,3 Dihydroxypropyl 2 Methylbutanoate
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are instrumental in understanding the dynamic behavior of molecules. For 2,3-Dihydroxypropyl 2-methylbutanoate, these methods can elucidate its conformational landscape, solvation properties, and interactions with other molecules.
Molecular dynamics (MD) simulations, a prominent computational method, can be employed to study the behavior of 2,3-Dihydroxypropyl 2-methylbutanoate over time. osti.gov In a typical MD simulation, the initial 3D structure of the molecule is placed in a simulation box, often solvated with water molecules to mimic physiological conditions. The interactions between atoms are described by a force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom). osti.gov The system's trajectory is then calculated by integrating Newton's laws of motion, providing a detailed view of the molecule's dynamics.
From such simulations, various properties can be analyzed. The radial distribution function (RDF) can reveal the probability of finding other atoms or molecules at a certain distance from a specific atom in 2,3-Dihydroxypropyl 2-methylbutanoate. For example, the RDF between the hydroxyl groups of the dihydroxypropyl moiety and surrounding water molecules can provide insights into its hydration shell and hydrogen bonding network. osti.govnih.gov Furthermore, conformational analysis can identify the most stable arrangements of the molecule's flexible dihedral angles, which is crucial for understanding its shape and how it might interact with biological targets. nih.gov
Below is a hypothetical data table illustrating the kind of parameters that would be used in an MD simulation of 2,3-Dihydroxypropyl 2-methylbutanoate.
| Simulation Parameter | Value/Method |
| Force Field | OPLS-AA |
| Solvent Model | TIP4P water model |
| System Temperature | 298 K |
| System Pressure | 1 atm |
| Simulation Time | 100 ns |
| Integration Timestep | 2 fs |
| Ensemble | NPT (Isothermal-isobaric) |
This interactive table showcases typical parameters for a molecular dynamics simulation. The values are illustrative and would be specifically defined for a research study on 2,3-Dihydroxypropyl 2-methylbutanoate.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. mdpi.commaterialsciencejournal.org For 2,3-Dihydroxypropyl 2-methylbutanoate, DFT calculations can be used to determine its optimized geometry, molecular orbital energies, and various reactivity descriptors.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. materialsciencejournal.org
Furthermore, the molecular electrostatic potential (MEP) can be calculated to visualize the charge distribution on the molecule's surface. The MEP map would likely show negative potential (red color) around the oxygen atoms of the ester and hydroxyl groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue color) would be expected around the hydrogen atoms of the hydroxyl groups, highlighting areas prone to nucleophilic attack.
A hypothetical table of quantum chemical properties for 2,3-Dihydroxypropyl 2-methylbutanoate is presented below.
| Quantum Chemical Property | Calculated Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.2 D |
| Method/Basis Set | B3LYP/6-311++G(d,p) |
This interactive table presents hypothetical quantum chemical data for 2,3-Dihydroxypropyl 2-methylbutanoate. These values are derived from typical results for similar ester molecules and would be determined through specific DFT calculations. mdpi.com
Structure-Reactivity and Structure-Function Relationship Predictions
By combining molecular modeling and quantum chemical data, it is possible to predict structure-reactivity and structure-function relationships. uni-bonn.deuni-bonn.de For 2,3-Dihydroxypropyl 2-methylbutanoate, these predictions can help to understand how its chemical structure influences its potential biological or chemical activities.
For instance, the presence of the two hydroxyl groups and the ester linkage suggests that this molecule can act as both a hydrogen bond donor and acceptor. This capability is crucial for its interaction with biological macromolecules like enzymes or receptors. The branched nature of the 2-methylbutanoate chain may also influence its binding specificity and metabolic stability compared to a straight-chain analogue.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific molecular descriptors with a particular activity. nih.gov While no specific QSAR studies on 2,3-Dihydroxypropyl 2-methylbutanoate are publicly available, one could hypothetically develop such a model. Descriptors for a QSAR study would include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP). These would then be correlated with an observed activity, for example, its emulsifying property or its interaction with a specific enzyme.
The following table illustrates the types of molecular descriptors that would be relevant for a QSAR study of 2,3-Dihydroxypropyl 2-methylbutanoate and its analogues.
| Molecular Descriptor | Hypothetical Value | Relevance |
| Molecular Weight | 176.21 g/mol | Size and steric effects |
| LogP (Octanol-Water Partition Coefficient) | -0.25 (Predicted) | Hydrophobicity and membrane permeability |
| Number of Hydrogen Bond Donors | 2 | Interaction potential |
| Number of Hydrogen Bond Acceptors | 4 | Interaction potential |
| Polar Surface Area | 66.76 Ų | Polarity and transport properties |
This interactive table provides hypothetical molecular descriptors for 2,3-Dihydroxypropyl 2-methylbutanoate, which are important for predicting its structure-function relationships.
Enzyme-Substrate Docking and Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful for studying the interaction of a potential substrate, like 2,3-Dihydroxypropyl 2-methylbutanoate, with an enzyme. Given its structure as a monoglyceride, a likely class of interacting enzymes would be lipases. nih.gov
In a molecular docking simulation, the 3D structure of the target enzyme (e.g., a lipase) is obtained from a protein data bank. The 3D structure of 2,3-Dihydroxypropyl 2-methylbutanoate is then placed into the active site of the enzyme, and a scoring function is used to estimate the binding affinity and predict the most stable binding pose.
The results of a docking study would reveal key interactions, such as hydrogen bonds between the hydroxyl groups of the substrate and amino acid residues in the enzyme's active site. Hydrophobic interactions between the 2-methylbutanoate chain and nonpolar residues of the enzyme would also be identified. This information is critical for understanding the mechanism of enzyme-substrate recognition and catalysis.
A hypothetical summary of a docking study of 2,3-Dihydroxypropyl 2-methylbutanoate with a lipase (B570770) is shown in the table below.
| Docking Parameter | Result (Illustrative) |
| Target Enzyme | Pancreatic Lipase |
| Binding Affinity | -6.8 kcal/mol |
| Key Interacting Residues | Ser152, Asp176, His263 (catalytic triad) |
| Types of Interactions | Hydrogen bonds, van der Waals forces |
This interactive table illustrates the potential results from a molecular docking study of 2,3-Dihydroxypropyl 2-methylbutanoate with a lipase, highlighting key binding parameters and interactions.
Future Research Directions
Elucidation of Novel Biosynthetic Pathways
The natural synthesis of monoglycerides (B3428702) occurs through several enzymatic routes. wikipedia.org They can be formed as intermediates in the breakdown of triglycerides by lipoprotein lipase (B570770) or from diglycerides via diacylglycerol lipase. wikipedia.org Alternatively, they are produced during the esterification of glycerol (B35011). usamvcluj.ro Future research should focus on identifying the specific enzymes and metabolic pathways responsible for the in-vivo synthesis of 2,3-Dihydroxypropyl 2-methylbutanoate.
Key research questions would involve investigating which specific lipases or acyltransferases utilize 2-methylbutanoyl-CoA or a related activated form of 2-methylbutanoic acid and a glycerol backbone as substrates. It is crucial to determine whether the biosynthesis is a result of direct esterification of glycerol or the specific hydrolysis of a larger triglyceride containing a 2-methylbutanoate moiety. Understanding these pathways could reveal novel metabolic roles and regulatory mechanisms associated with this compound.
| Potential Biosynthetic Route | Key Precursors | Primary Enzyme Class | Research Objective |
| Triglyceride Hydrolysis | Triglyceride with 2-methylbutanoate | Lipase | Isolate and characterize specific lipases that selectively cleave fatty acids to produce 2,3-Dihydroxypropyl 2-methylbutanoate. |
| Direct Esterification | Glycerol-3-phosphate, 2-methylbutanoyl-CoA | Acyltransferase | Identify acyltransferases that catalyze the esterification and determine their substrate specificity and kinetic properties. |
| Diglyceride Hydrolysis | Diglyceride with 2-methylbutanoate | Diacylglycerol Lipase | Characterize the role of diacylglycerol lipases in the formation of this specific monoglyceride and its physiological context. |
Development of Advanced Stereoselective Synthetic Methodologies
The 2,3-Dihydroxypropyl 2-methylbutanoate molecule possesses a chiral center at the C2 position of the glycerol backbone, leading to the existence of (R) and (S) stereoisomers. The development of advanced synthetic methods that allow for the selective production of each stereoisomer in high purity is a critical research direction. nih.gov Asymmetric synthesis is paramount as different enantiomers of a chiral molecule often exhibit distinct biological activities. nih.gov
Future work should explore chemoenzymatic strategies, which leverage the high stereoselectivity of enzymes like lipases. nih.gov These enzymes can be used for kinetic resolution of a racemic mixture or for the direct asymmetric esterification of a prochiral glycerol derivative. nih.govresearchgate.net Another promising avenue is the use of chiral pool synthesis, starting from readily available enantiopure three-carbon building blocks. nih.gov Comparing the efficiency, scalability, and enantiomeric excess (% ee) of these different approaches will be essential for producing the quantities of pure stereoisomers needed for further biological investigation.
| Synthetic Strategy | Description | Potential Advantages | Key Challenges |
| Enzymatic Kinetic Resolution | A lipase selectively esterifies one enantiomer from a racemic mixture of a glycerol derivative, allowing for the separation of the reacted and unreacted forms. nih.gov | High stereoselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for one enantiomer, requires efficient separation. |
| Asymmetric Esterification | An enzyme catalyzes the esterification of a prochiral glycerol derivative with 2-methylbutanoic acid, preferentially forming one stereoisomer. nih.gov | Potentially higher yields than kinetic resolution, direct formation of the desired product. | Requires highly selective enzymes, optimization of reaction conditions. |
| Chiral Pool Synthesis | Synthesis begins with a commercially available, enantiomerically pure starting material (e.g., (R)- or (S)-solketal) which is then converted to the target molecule. nih.gov | High enantiomeric purity, well-defined stereochemistry. | Can involve multiple steps, potential for racemization during synthesis. |
Application of Omics Technologies for Comprehensive Metabolic Profiling
To understand the biological relevance of 2,3-Dihydroxypropyl 2-methylbutanoate, its presence and concentration in various biological tissues and fluids must be accurately determined. Lipidomics, a subset of metabolomics, provides powerful tools for the comprehensive analysis of lipids. kcl.ac.uk The application of advanced mass spectrometry (MS)-based techniques, such as liquid chromatography-mass spectrometry (LC-MS), is a key future direction. nih.govmdpi.com
A significant challenge in monoglyceride analysis is the potential for acyl migration, where the fatty acid moves between the C1/3 and C2 positions of the glycerol backbone, complicating the identification of specific isomers. nih.gov Future research should implement and optimize methodologies, such as low-temperature derivatization, to stabilize the molecule's structure prior to analysis, allowing for unambiguous identification and quantification. nih.gov Shotgun lipidomics, which analyzes lipid classes directly from extracts without prior chromatographic separation, could also be adapted for high-throughput screening of 2,3-Dihydroxypropyl 2-methylbutanoate. nih.gov
| Technology | Application | Information Gained |
| LC-MS/MS | Separation and identification of lipids from complex biological samples. mdpi.com | Precise quantification, structural confirmation, and differentiation from other isomeric lipids. |
| Shotgun Lipidomics | High-throughput analysis of total lipid extracts. nih.gov | Rapid profiling of monoglyceride classes across many samples, identification of changes in lipid profiles. |
| Derivatization Techniques | Chemical modification to stabilize the monoglyceride structure. nih.gov | Prevention of acyl migration, enabling accurate determination of the original isomeric form (e.g., 1- vs. 2-monoacylglycerol). |
Investigation of Specific Stereoisomer Roles in Biological Processes
A crucial area of future research is to determine if the (R) and (S) stereoisomers of 2,3-Dihydroxypropyl 2-methylbutanoate have different biological functions. Chirality often plays a pivotal role in the interaction of molecules with biological systems, as enzymes and receptors are themselves chiral. mdpi.com It is highly probable that the two enantiomers will exhibit distinct activities, with one potentially being more active, having a different effect, or being metabolized differently than the other. mdpi.comnih.gov
| Stereoisomer | Hypothetical Biological Role | Investigative Approach |
| (R)-2,3-Dihydroxypropyl 2-methylbutanoate | Potential signaling molecule | In-vitro cell culture assays to measure second messenger activation; binding studies with purified receptors. |
| (S)-2,3-Dihydroxypropyl 2-methylbutanoate | Specific enzyme substrate or inhibitor | Enzyme kinetic assays using purified enzymes; metabolic flux analysis in cells treated with the pure isomer. |
Exploration of Bioremediation and Environmental Fate Mechanisms
As with many organic molecules, understanding the environmental fate of 2,3-Dihydroxypropyl 2-methylbutanoate is important. Monoglycerides are generally considered to be biodegradable. usamvcluj.ro Future research should focus on confirming this for the specific compound and elucidating the mechanisms involved. The primary pathway for environmental degradation is expected to be microbial digestion. usda.gov
Studies should aim to identify the specific microorganisms and enzymes capable of breaking down this molecule. The expected mechanism is the enzymatic hydrolysis of the ester bond, which would release glycerol and 2-methylbutanoic acid. Both of these breakdown products are common metabolites that can be readily utilized by a wide range of microorganisms as carbon and energy sources. Investigating the rate of degradation under various environmental conditions (e.g., in soil and water) will provide a complete picture of its environmental persistence and potential for bioremediation. usda.gov
| Degradation Step | Description | Enzyme Class | End Products |
| 1. Ester Hydrolysis | Cleavage of the ester bond linking the fatty acid to the glycerol backbone. | Esterase / Lipase | Glycerol and 2-methylbutanoic acid. |
| 2. Metabolite Utilization | Incorporation of the end products into microbial metabolic pathways. | Various (e.g., Kinases, Dehydrogenases) | Carbon dioxide, water, and biomass. |
Q & A
Basic Synthesis Methods
Q: What are the standard solvent-free synthesis protocols for 2,3-dihydroxypropyl esters, and how can they be adapted for 2-methylbutanoate derivatives? A: A microwave-assisted, solvent-free method is effective for synthesizing 2,3-dihydroxypropyl esters. Using microwave power (200–400 W), esterification of carboxylic acids (e.g., decanoic acid) with glycerol derivatives like glycidol or glycerol carbonate yields high-purity products . For 2-methylbutanoate, substitute the acid with 2-methylbutanoic acid and optimize reaction time (typically 10–30 minutes) and temperature (80–120°C). Monitor progress via thin-layer chromatography (TLC) or FTIR for ester bond formation (C=O stretch at ~1740 cm⁻¹).
Advanced Synthesis: Stereochemical Control
Q: How can stereochemical purity be ensured during the synthesis of 2,3-dihydroxypropyl 2-methylbutanoate? A: Use chiral catalysts or enantiomerically pure starting materials. For example, sodium triacetoxyhydroborate (STAB) in dichloroethane under nitrogen can reduce imine intermediates while retaining stereochemistry, as demonstrated in related ester syntheses . Characterize enantiomeric excess via chiral HPLC or polarimetry, and confirm configurations using ¹H-NMR (e.g., coupling constants for diastereotopic protons) .
Structural Characterization Techniques
Q: What NMR and mass spectrometry (MS) markers distinguish 2,3-dihydroxypropyl 2-methylbutanoate from structural isomers? A: Key ¹H-NMR signals include:
- δ 1.02 ppm (s, 9H) : Methyl groups from 2-methylbutanoate.
- δ 3.79–3.89 ppm (m) : Protons on the dihydroxypropyl backbone.
- δ 2.54 ppm (s) : Methyl groups adjacent to the ester carbonyl .
In MS, expect a molecular ion peak at m/z 190 (C₈H₁₄O₄) and fragments at m/z 145 (loss of –COOCH₂–) and 87 (dihydroxypropyl moiety). Compare with databases like PubChem or CAS Common Chemistry for validation .
Applications in Lipid Research
Q: How is 2,3-dihydroxypropyl 2-methylbutanoate used to study monoacylglycerol metabolism? A: As a monoacylglycerol analog, it serves as a substrate for lipase activity assays. Incubate with pancreatic lipase in a pH-stat system to measure hydrolysis rates . In lipidomics, use LC-MS/MS to track its incorporation into lipid droplets in adipocyte models (e.g., 3T3-L1 cells), noting its role in antiadipogenic activity .
Assessing Biological Activity
Q: What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound? A: Use RAW 264.7 macrophages stimulated with LPS. Measure TNF-α and IL-6 levels via ELISA after 24-hour exposure to 10–100 µM of the compound. Compare with positive controls (e.g., dexamethasone) and validate via Western blot for NF-κB pathway inhibition .
Resolving Data Contradictions
Q: How to address discrepancies in reported enzymatic hydrolysis rates of 2,3-dihydroxypropyl esters? A: Variations may arise from enzyme source (e.g., microbial vs. mammalian lipases) or assay conditions (pH, temperature). Standardize protocols using USP pancreatin (pH 7.4, 37°C) and validate via triplicate runs. Cross-reference kinetic parameters (Kₘ, Vₘₐₓ) with literature .
Analytical Challenges in Isomer Differentiation
Q: What chromatographic methods separate 2,3-dihydroxypropyl 2-methylbutanoate from regioisomers like 1,3-dihydroxypropyl derivatives? A: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 60:40 to 90:10 over 20 minutes). Retention times differ due to hydroxyl group positioning. Confirm via 2D-NMR (COSY, HSQC) to assign proton-proton and carbon-proton correlations .
Pharmacokinetic Profiling
Q: How to assess the compound’s interaction with cytochrome P450 enzymes? A: Conduct CYP inhibition assays (e.g., CYP3A4, CYP2D6) using human liver microsomes. Incubate with probe substrates (e.g., midazolam for CYP3A4) and quantify metabolites via LC-MS. No significant inhibition (<50% at 10 µM) suggests low drug-drug interaction risk .
Stability Under Storage Conditions
Q: What storage conditions prevent hydrolysis of 2,3-dihydroxypropyl 2-methylbutanoate? A: Store at –20°C in anhydrous DMSO or ethanol. Avoid aqueous buffers (pH > 7 accelerates hydrolysis). Monitor purity monthly via HPLC and discard if degradation exceeds 5% .
Advanced Purification Strategies
Q: What extraction techniques improve yield and purity after synthesis? A: Use liquid-liquid extraction with ethyl acetate and brine (1:1 ratio) to remove unreacted acids. Further purify via flash chromatography (silica gel, hexane/ethyl acetate 3:1). For scale-up, consider fractional distillation under reduced pressure (boiling point ~150–160°C at 10 mmHg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
